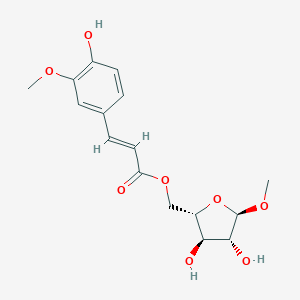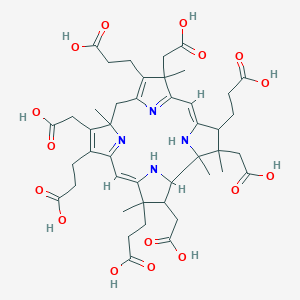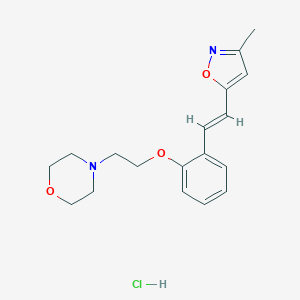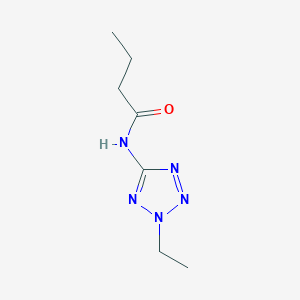![molecular formula C18H15N5OS B237852 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, which may explain its potential as an anticancer agent.
Biochemical and Physiological Effects:
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and inhibit the growth of cancer cells. In vivo studies have shown that it can reduce tumor growth in animal models. However, further studies are needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of certain enzymes involved in DNA replication and repair makes it a promising candidate for the development of anticancer agents. However, its complex synthesis method and limited availability may limit its use in lab experiments.
Direcciones Futuras
There are many future directions for the study of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is the development of new drugs based on its structure. Further studies are needed to fully understand its mechanism of action and potential as an anticancer agent. Additionally, its potential applications in material science, such as organic electronics and optoelectronics, warrant further investigation. Overall, the study of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has the potential to lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of 3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a multi-step process that involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoic acid. This intermediate is then reacted with 3-amino-5-methylphenylboronic acid to form the key intermediate, which is further reacted with 3-azido-6-chloro-1,2,4-triazole to form the final product.
Aplicaciones Científicas De Investigación
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as well as a potential treatment for Alzheimer's disease. In drug discovery, it has been studied as a potential lead compound for the development of new drugs. In material science, it has been investigated for its potential applications in organic electronics and optoelectronics.
Propiedades
Nombre del producto |
3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C18H15N5OS |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-methyl-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5OS/c1-11-5-3-6-13(9-11)16(24)19-15-8-4-7-14(10-15)17-22-23-12(2)20-21-18(23)25-17/h3-10H,1-2H3,(H,19,24) |
Clave InChI |
YTHHWZMETDNKMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)








